3-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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Overview
Description
3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with a fluorobenzenesulfonyl group and a benzoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the fluorobenzenesulfonyl group through sulfonylation reactions. The final step involves the coupling of the benzoic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled temperatures and acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities to vitamin E.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride used for fluid resuscitation.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
3-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOIC ACID stands out due to its unique combination of a naphthalene core, fluorobenzenesulfonyl group, and benzoic acid moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H15FN2O5S |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C23H15FN2O5S/c24-15-8-10-17(11-9-15)32(30,31)26-20-13-21(22(27)19-7-2-1-6-18(19)20)25-16-5-3-4-14(12-16)23(28)29/h1-13,25H,(H,28,29)/b26-20- |
InChI Key |
DFKKATRUOQOBHJ-QOMWVZHYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)F)/C=C(C2=O)NC4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)F)C=C(C2=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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